Molecular Weight and Atom Composition Distinction from the Non-Fluorinated and 3,3-Difluoro Analogs
The target compound possesses a molecular weight of 193.19 g/mol, which is 42.04 g/mol heavier than the non-fluorinated analog 4,4-difluoro-2-(methoxymethyl)pyrrolidine (CAS 2090186-85-7, MW 151.15 g/mol) and 44.05 g/mol heavier than the 3,3-difluoro isomer 3,3-difluoropyrrolidine-1-carboximidamide (CAS 1936672-82-0, MW 149.14 g/mol) . This mass difference is consistent with the additional carboximidamide group replacing a hydrogen atom, a modification critical for engaging the catalytic machinery of factor D as required by the patent SAR [1].
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | 193.19 g/mol, C₇H₁₃F₂N₃O |
| Comparator Or Baseline | Comparator 1: 4,4-Difluoro-2-(methoxymethyl)pyrrolidine (CAS 2090186-85-7, MW 151.15 g/mol, C₆H₁₁F₂NO). Comparator 2: 3,3-Difluoropyrrolidine-1-carboximidamide (CAS 1936672-82-0, MW 149.14 g/mol, C₅H₉F₂N₃). |
| Quantified Difference | +42.04 g/mol vs Comparator 1; +44.05 g/mol vs Comparator 2. Introduction of one additional nitrogen atom (monoisotopic mass difference of ~14.01 Da) and one oxygen atom vs Comparator 2. |
| Conditions | Calculated from standard atomic masses. Experimental verification from vendor certificate of analysis (Leyan, CymitQuimica). |
Why This Matters
The heavier molecular weight and distinct elemental formula directly impact the pharmacokinetic properties of the final CFD inhibitors, particularly lipophilicity (clogP) and polar surface area, which are key design parameters in the Novartis patent; procurement of the correct mass-defined building block is a non-negotiable prerequisite for reproducing the patented compounds.
- [1] Novartis AG. (2013). Pyrrolidine derivatives and their use as complement pathway modulators. International Patent Publication No. WO 2014/002057 A1. Explicit requirement for 4,4-difluoro-2-(alkoxymethyl)pyrrolidine-1-carboximidamide substructures. View Source
